molecular formula C22H44ClN3 B12975832 N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride CAS No. 57879-45-5

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride

Cat. No.: B12975832
CAS No.: 57879-45-5
M. Wt: 386.1 g/mol
InChI Key: LPYXWWQVOZPNNM-UHFFFAOYSA-M
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Description

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride is a quaternary ammonium compound with a long alkyl chain and an imidazole ring. This compound is known for its surfactant properties and is used in various applications, including antimicrobial agents and surface-active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecan-1-amine with an imidazole derivative. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through halide exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Saturated imidazole derivatives.

    Substitution: Bromide or iodide analogs of the original compound.

Scientific Research Applications

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in antiseptic formulations.

    Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The imidazole ring can also interact with membrane proteins, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a similar long alkyl chain but lacks the imidazole ring.

    Benzalkonium chloride: A quaternary ammonium compound with a benzyl group instead of an imidazole ring.

Uniqueness

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride is unique due to the presence of the imidazole ring, which imparts additional antimicrobial properties and potential for interaction with biological molecules. This makes it more versatile compared to other quaternary ammonium compounds.

Properties

CAS No.

57879-45-5

Molecular Formula

C22H44ClN3

Molecular Weight

386.1 g/mol

IUPAC Name

hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride

InChI

InChI=1S/C22H44N3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;/h19,21H,4-18,20H2,1-3H3,(H,23,24);1H/q+1;/p-1

InChI Key

LPYXWWQVOZPNNM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.[Cl-]

Origin of Product

United States

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